Tubulin Polymerization Inhibition: 62-Fold Potency Gain Over Parent Compound and Comparable Activity to CA-4
The derivative 7i, containing a [1,2,4]triazolo[4,3-a]pyridine core, exhibited an IC50 value of 12 nM against HeLa cancer cells, which is 62-fold more potent than the parent compound 6 (IC50 = 744 nM) and comparable to the reference tubulin inhibitor combretastatin A-4 (CA-4) [1]. In tubulin polymerization assays, 7i demonstrated an inhibitory concentration (IC50) of 3.4 μM, closely matching CA-4 (4.2 μM) [2].
| Evidence Dimension | Antiproliferative activity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | 12 nM (derivative 7i) |
| Comparator Or Baseline | Parent compound 6: 744 nM; CA-4: comparable (low nM) |
| Quantified Difference | 62-fold improvement over parent compound |
| Conditions | HeLa cancer cell line, MTT assay |
Why This Matters
The [1,2,4]triazolo[4,3-a]pyridine scaffold enables potent tubulin polymerization inhibition with a 62-fold enhancement over the unoptimized core, offering a validated starting point for anticancer lead optimization.
- [1] Yang F, et al. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. Eur J Med Chem. 2020 Oct 15;204:112625. doi: 10.1016/j.ejmech.2020.112625. PMID: 32717486. View Source
- [2] Yang F, et al. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors. Eur J Med Chem. 2020 Oct 15;204:112625. (Tubulin polymerization assay data). View Source
